4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Kinase Assay Src Family Kinase Negative Control

Unreliable negative controls compromise Src kinase experiments. PP3 (4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine) is the rigorously validated negative control with no Src inhibitory activity, ensuring that observed effects are truly on-target. • Zero Src kinase inhibition confirmed by direct comparison with PP1/PP2. • Defined EGFR IC50 of 2.7 µM for deconvoluting dual-pathway phenotypes. • High purity (≥98% HPLC) with batch-specific Certificate of Analysis. • Solubility profile (DMSO: 42 mg/mL; Ethanol: 5 mg/mL) for matched vehicle control in vivo.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
CAS No. 5334-30-5
Cat. No. B1677961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine
CAS5334-30-5
Synonyms4-amino-7-phenylpyrazol(3,4-d)pyrimidine
PP3 cpd
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N
InChIInChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
InChIKeyKKDPIZPUTYIBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PP3: Validated Negative Control for Src Kinase Studies


4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine (CAS: 5334-30-5), commonly designated as PP3, is a synthetic organic compound within the pyrazolo[3,4-d]pyrimidine class [1]. Its primary, quantifiable utility in scientific research is as a validated negative control for experiments involving Src family kinase inhibitors, most notably PP2 and PP1 . This compound exhibits a defined inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with an IC50 of 2.7 µM, yet it is established to have no inhibitory effect on Src kinase activity itself [2][3]. This specific activity profile underpins its essential role in differentiating Src-mediated signaling pathways from other cellular processes.

1 Src kinase inhibitor control workflow
2 Validated negative control for PP1 and PP2
3 Kinase signaling pathway deconvolution studies
Research-use-only tool compound. Not for therapeutic or diagnostic use.

PP3: Why Other Pyrazolopyrimidines Cannot Substitute


While the pyrazolo[3,4-d]pyrimidine scaffold is common to many kinase inhibitors, subtle structural variations lead to profound and quantifiable differences in target selectivity and potency. For instance, 4-amino-1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine (PP1) is a potent Src family kinase inhibitor with IC50 values in the low nanomolar range (e.g., 5 nM for p56lck), whereas 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine (PP3) has no measurable Src inhibitory activity [1]. Substitution with the correct negative control is therefore not a matter of chemical similarity but of functional validation. Using a compound with even residual Src inhibitory activity would invalidate any experiment designed to isolate Src-specific effects, leading to false negatives or misinterpreted results [2]. The procurement of PP3 is driven by the need for a rigorously validated, inactive analog to ensure the fidelity of kinase signaling studies.

Required control PP3: No measurable Src inhibition
vs
Structurally similar analog PP1: Potent Src inhibitor (low nM range)
Similar pyrazolopyrimidine scaffold does not indicate functional interchangeability. Residual Src activity in an analog would invalidate target-specific experimental conclusions.
Low-purity PP3 lots may introduce active impurities. Purity grade must be verified to maintain negative-control validity.

PP3: Quantitative Evidence Guide


No Src Kinase Inhibition vs. PP1 and PP2

In an electrochemical biosensor study directly comparing the Src inhibitory activity of several small molecules, PP3 was demonstrated to have no inhibitory effect on Src kinase. The study ranked the compounds by their ability to inhibit Src-catalyzed phosphorylation, establishing a clear order of efficiency: PP3 < SU6656 < roscovitine < PP2 < PP1. PP3 served as the inactive baseline control against which the potent, low nanomolar inhibitors PP1 and PP2 were measured [1].

Src Inhibition Rank
Head-to-head
PP3 < SU6656 < roscovitine < PP2 < PP1
Validates inactive baseline for Src kinase assays
Electrochemical biosensor; Src-catalyzed phosphorylation
Kinase Assay Src Family Kinase Negative Control

EGFR Activity as Exclusion Criterion

While PP3 is an inactive analog against Src, it retains measurable inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Multiple independent sources confirm an IC50 value of 2.7 µM for this off-target activity [1]. This contrasts with the primary Src inhibitor PP1, which exhibits potent, low nanomolar activity (e.g., IC50 of 170 nM for p60src) against its intended targets .

EGFR Activity
Cross-study comparable
IC50 2.7 µM
Off-target EGFR context requires assay design review
In vitro kinase assay; concentration-dependent interpretation
EGFR Kinase Tyrosine Kinase Inhibitor Off-target Activity

Purity Requirements for Negative Control

Reproducible use of a negative control requires a high degree of chemical purity to avoid contamination by active analogs. Reputable vendors supply PP3 with verified purity levels exceeding 97% as determined by HPLC, with specific batches achieving >99% . In contrast, some sources may offer the compound at a technical grade of only 85% [1]. This difference in purity is not merely a specification but a critical determinant of experimental validity.

Chemical Purity
Specification review
>97% (typical batch >99%)
High purity reduces risk of active-impurity interference
HPLC analysis; low-grade sources report ~85% purity
Quality Control Purity Reproducibility

Solubility Profile for Formulation

The practical utility of a small molecule inhibitor is constrained by its solubility in standard experimental solvents. PP3 exhibits a defined solubility profile: highly soluble in DMSO (42 mg/mL or 198.8 mM), moderately soluble in ethanol (5 mg/mL or 23.67 mM), and insoluble in water [1]. This profile dictates the achievable working concentrations and informs the choice of solvent and formulation strategy for both in vitro and in vivo applications.

Solubility Profile
Supporting evidence
DMSO 42 mg/mL
Supports high-concentration stock preparation for cell assays
Ethanol 5 mg/mL; Water insoluble. Solvent selection impacts vehicle control design.
Solubility Formulation In Vivo Studies

No Effect in Vasoconstriction and Heart Rate Assays

The utility of PP3 as a negative control extends beyond purified kinase assays into complex biological systems. In studies of agonist-induced vasoconstriction in equine laminar vessels, PP3 (10 µM) was used as a control analog for the Src inhibitor PP2 and did not alter contractile responses, confirming that the effects seen with PP2 were due to Src inhibition [1]. Similarly, an in vivo study showed that PP3, unlike its active counterpart, decreased heart rate by only 8% at a dose of 0.2 mg/kg, which was not significantly different from baseline [2].

Functional Inactivity
Cross-study comparable
Ex vivo vessel assay In vivo heart rate
Reinforces negative-control reliability in complex systems
No significant effect on vasoconstriction (10 µM) or heart rate (0.2 mg/kg) compared to baseline.
Functional Assay In Vivo Pharmacology Vasoconstriction

PP3: Optimal Research Applications


Validating Src-Mediated Phosphorylation

In any experiment where a Src family kinase inhibitor (e.g., PP1, PP2, Dasatinib) is used to block phosphorylation, PP3 is the gold-standard negative control. Its demonstrated lack of Src inhibitory activity, confirmed by direct head-to-head comparison in electrochemical assays [1] and functional studies [2], allows researchers to confidently attribute changes in phospho-protein levels to on-target Src inhibition rather than off-target or cytotoxic effects. This application is critical for target validation studies and for building robust signaling pathway models.

Controlling EGFR Off-Target Effects in Src Research

Given PP3's established micromolar inhibitory activity against EGFR (IC50 = 2.7 µM) [1], its use as a control compound must be carefully titrated. This scenario highlights its utility in experiments designed to deconvolute the contributions of Src and EGFR to a particular phenotype. By comparing the effects of a potent, dual Src/EGFR inhibitor or a specific Src inhibitor like PP2 with the effects of PP3, researchers can isolate the portion of the response attributable to EGFR inhibition. This is particularly relevant in cancer cell lines with high EGFR expression, where the off-target activity of PP3 could otherwise be misinterpreted.

Preclinical Formulation for Src Inhibitor In Vivo Studies

For in vivo pharmacology studies involving Src inhibitors, PP3 is an indispensable tool for preparing control cohorts. Its quantified solubility profile (DMSO: 42 mg/mL; Ethanol: 5 mg/mL; Water: Insoluble) [1] provides essential information for formulating a matched vehicle. This ensures that any observed physiological differences between the treatment and control groups are due to the drug's pharmacodynamic effect and not the vehicle's own biological impact. The data supports the preparation of homogeneous suspensions in CMC-Na for oral administration in rodent models [1].

Reproducibility via High-Purity Sourcing

For any laboratory seeking to publish reproducible results, the procurement of PP3 with a verifiable high purity (>97%) is non-negotiable. As established, lower purity grades (e.g., 85%) contain significant impurities [1] that could possess uncharacterized biological activities, including residual Src inhibition. This application scenario is centered on quality assurance: selecting a vendor that provides a batch-specific Certificate of Analysis confirming purity, such as the 99.05% purity reported for specific commercial lots [2]. This practice mitigates the risk of experimental failure due to contaminated reagents and is a cornerstone of rigorous scientific conduct.

Application
Selection Property
Validation Focus
Validating Src-mediated phosphorylation
Confirmed absence of Src inhibition
On-target vs. off-target phospho-signal attribution
Deconvoluting EGFR off-target context
Micromolar EGFR activity profile
Src/EGFR pathway differentiation in EGFR-expressing models
In vivo Src inhibitor control cohort preparation
Defined solubility in DMSO and aqueous insolubility
Matched vehicle formulation for exposure-model interpretation
Ensuring experimental reproducibility
High chemical purity (>97% by HPLC)
Lot-specific Certificate of Analysis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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